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Introduction: The Imperative for Structural
Verification
2-Morpholinonicotinic acid (CAS 423768-54-1) is a heterocyclic compound incorporating a

pyridinecarboxylic acid backbone, a structure of significant interest in medicinal chemistry and

drug development.[1][2] Derivatives of nicotinic acid are explored for a wide range of biological

activities, including anti-inflammatory and antimicrobial properties.[3][4][5] For any scientist

engaged in the synthesis, modification, or application of such novel chemical entities,

unambiguous structural confirmation is the cornerstone of reliable research. Failure to

rigorously verify the molecular structure can lead to erroneous structure-activity relationship

(SAR) conclusions, wasted resources, and irreproducible results.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as

they apply to the definitive characterization of 2-morpholinonicotinic acid. Moving beyond a

mere presentation of data, we will explore the underlying principles, the rationale behind

experimental choices, and the integrated logic required to assemble a cohesive and irrefutable

structural proof.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b1585940?utm_src=pdf-interest
https://www.benchchem.com/product/b1585940?utm_src=pdf-body
https://www.benchchem.com/product/B1272031
https://www.researchgate.net/profile/Kang-Chen-46/publication/314521315_Synthesis_of_2-Chloronicotinic_Acid_Derivatives/links/5d99a4e0458515c1d3989e8d/Synthesis-of-2-Chloronicotinic-Acid-Derivatives.pdf
https://pubmed.ncbi.nlm.nih.gov/38271823/
https://pubmed.ncbi.nlm.nih.gov/40168098/
https://www.mdpi.com/1422-0067/23/5/2823
https://www.benchchem.com/product/b1585940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Before delving into the spectra, a preliminary analysis of the 2-morpholinonicotinic acid
structure is essential. The molecule consists of three key components:

A trisubstituted pyridine ring: This aromatic system will produce distinct signals in both ¹H

and ¹³C NMR spectroscopy.

A carboxylic acid group: This functional group has highly characteristic signatures in IR (a

broad O-H stretch and a C=O stretch) and ¹³C NMR spectroscopy.

A morpholine substituent: This saturated heterocycle will exhibit characteristic aliphatic

signals in NMR, typically seen as two distinct triplets in the ¹H spectrum.[6]

Based on this structure, with a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of

208.21 g/mol , we can anticipate a specific set of spectroscopic data points that, when taken

together, will provide a unique fingerprint for the molecule.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic

connectivity of an organic molecule. By probing the magnetic environments of ¹H and ¹³C

nuclei, we can map the carbon-hydrogen framework and identify neighboring functional groups.

Expert Insight: Solvent Selection
The choice of solvent is critical for NMR analysis. For 2-morpholinonicotinic acid, which

contains both acidic (carboxylic acid) and basic (pyridine and morpholine nitrogens) centers, a

polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily

dissolves the molecule and, importantly, its residual proton signal (around 2.50 ppm) does not

typically obscure key analyte signals.[8] Furthermore, the acidic proton of the carboxylic acid is

often observable in DMSO-d₆ as a broad singlet, which might be lost to exchange in protic

solvents like D₂O or CD₃OD.

¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a count of distinct proton types and their neighboring

relationships through spin-spin coupling.
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Table 1: Predicted ¹H NMR Data for 2-Morpholinonicotinic Acid (in DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Comparative
Data

~13.0 - 12.0 br s 1H
Carboxylic Acid

(-COOH)

The acidic proton

is typically

deshielded and

appears as a

broad singlet due

to hydrogen

bonding and

exchange. Its

presence is a

key indicator of

the carboxylic

acid functionality.

~8.15 dd 1H H-6 (Pyridine)

This proton is

ortho to the ring

nitrogen and

experiences

strong

deshielding. It

will appear as a

doublet of

doublets due to

coupling with H-4

and H-5. For

comparison, the

H-6 proton in 2-

chloronicotinic

acid appears at

8.6 ppm.[9]

~7.90 dd 1H H-4 (Pyridine) This proton is

ortho to the

carboxylic acid

group, leading to

significant
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deshielding. It

couples to both

H-5 and H-6.

~7.00 dd 1H H-5 (Pyridine)

This proton is

coupled to both

H-4 and H-6,

appearing as a

doublet of

doublets in the

most upfield

region of the

aromatic signals.

In 2-

aminonicotinic

acid, the

analogous proton

is observed

around 6.8 ppm.

[10]

~3.70 t 4H
Morpholine (-O-

CH₂-)

Protons on

carbons adjacent

to the morpholine

oxygen are

deshielded

relative to those

next to the

nitrogen. They

appear as a

triplet due to

coupling with the

adjacent CH₂

group.

Morpholine itself

shows a signal at

~3.57 ppm for

these protons.[6]
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~3.40 t 4H

Morpholine

(Pyridine-N-

CH₂-)

Protons on

carbons adjacent

to the nitrogen

(which is

attached to the

electron-deficient

pyridine ring) are

also deshielded.

They appear as

a triplet. The

signal for the N-

CH₂ protons in

morpholine is

typically around

2.77 ppm.[11]

The downfield

shift is expected.

¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Morpholinonicotinic Acid (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment
Rationale & Comparative
Data

~167.0 Carboxylic Acid (-COOH)

The carbonyl carbon of a

carboxylic acid is highly

deshielded and typically

appears in this region. 2-

Methylnicotinic acid shows this

carbon at 168.1 ppm.[12]

~159.0 C-2 (Pyridine)

This is the carbon directly

attached to the electron-

donating morpholine nitrogen,

causing a significant downfield

shift.

~152.0 C-6 (Pyridine)

The carbon atom ortho to the

ring nitrogen is strongly

deshielded. In 2-picolinic acid,

the equivalent carbon (alpha to

N) is at 148.1 ppm.[13]

~139.0 C-4 (Pyridine)

This carbon is para to the

morpholine group and ortho to

the carboxylic acid, resulting in

a downfield shift.

~118.0 C-5 (Pyridine)

This carbon signal is expected

to be further upfield compared

to the other ring carbons.

~108.0 C-3 (Pyridine)
This is the carbon bearing the

carboxylic acid group.

~66.0 Morpholine (-O-CH₂-)

The carbons adjacent to the

oxygen atom in morpholine are

deshielded and typically

appear around 67 ppm.[6][11]

~45.0 Morpholine (Pyridine-N-CH₂-) The carbons adjacent to the

nitrogen are less deshielded
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than those next to oxygen. In

morpholine, this signal is at

47.8 ppm.[11] The attachment

to the pyridine ring will

influence this position.

Protocol: NMR Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 2-morpholinonicotinic acid and dissolve

it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, vortexing

gently if necessary.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The higher field strength

provides better signal dispersion, which is crucial for resolving the coupled pyridine protons.

Shimming: Shim the magnetic field to optimize homogeneity, using the solvent deuterium

lock signal. Aim for a narrow and symmetrical lock signal.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30-degree

pulse angle with a 1-2 second relaxation delay is typically sufficient.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and sensitivity of ¹³C, a larger number of scans will be required.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO

solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[8]
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Caption: Workflow for NMR analysis of 2-Morpholinonicotinic Acid.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites

molecular vibrations. It is an exceptionally rapid and effective method for identifying the

presence of key functional groups.

Expert Insight: ATR Technique
For a solid powder like 2-morpholinonicotinic acid, Attenuated Total Reflectance (ATR) is the

modern technique of choice over traditional KBr pellets. ATR requires minimal sample

preparation, is non-destructive, and provides high-quality, reproducible spectra by simply

pressing the sample against a crystal (often diamond).

IR Spectrum Analysis
The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic

ring.

Table 3: Predicted IR Absorption Bands for 2-Morpholinonicotinic Acid
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional
Group

Rationale &
Comparative
Data

3300 - 2500 Broad O-H stretch Carboxylic Acid

This very broad

absorption is a

hallmark of a

hydrogen-

bonded

carboxylic acid

dimer.[14] It often

overlaps with C-

H stretching

bands.

~1710 - 1680 Strong C=O stretch Carboxylic Acid

The carbonyl

stretch is

typically a strong,

sharp band. Its

position indicates

a conjugated

carboxylic acid.

Nicotinic acid

itself shows a

strong band in

this region.[15]

[16]

~1600, ~1450 Medium
C=C and C=N

ring stretches
Pyridine Ring

Aromatic rings

display several

characteristic

stretching

vibrations in this

fingerprint

region.

~1300 - 1200 Strong C-O stretch Carboxylic Acid

& Morpholine

This region will

contain strong

absorptions from
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the C-O single

bond of the

carboxylic acid

and the C-O-C

ether linkage

within the

morpholine ring.

~1115 Strong

C-O-C

asymmetric

stretch

Morpholine Ether

The ether linkage

in the morpholine

ring gives rise to

a characteristic

strong

absorption.

Protocol: ATR-FTIR Spectroscopy
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum

of the empty ATR unit. This is crucial as it will be subtracted from the sample spectrum to

remove interfering signals from atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the 2-morpholinonicotinic acid powder onto

the ATR crystal.

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact

between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Analysis: The instrument software will automatically perform the background

subtraction. Analyze the resulting spectrum, identifying the key absorption bands and

comparing them to expected values.
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Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular
Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, through

fragmentation patterns, offers further structural clues.

Expert Insight: Ionization Method
Electrospray Ionization (ESI) is the ideal method for a molecule like 2-morpholinonicotinic
acid.[17] It is a soft ionization technique that is well-suited for polar, non-volatile molecules. The

presence of multiple basic nitrogen atoms and an acidic proton means the molecule can be

readily detected in either positive ion mode (as [M+H]⁺) or negative ion mode (as [M-H]⁻).

High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, is

essential for confirming the elemental composition.[17][18]

Mass Spectrum Analysis
Molecular Ion Peak: The primary goal is to observe the molecular ion. The exact mass of

C₁₀H₁₂N₂O₃ is 208.0848 g/mol .

In positive ion mode (ESI+), the expected peak would be the protonated molecule,

[M+H]⁺, at a mass-to-charge ratio (m/z) of 209.0921.

In negative ion mode (ESI-), the expected peak would be the deprotonated molecule, [M-

H]⁻, at m/z 207.0775.
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High-Resolution Confirmation: An HRMS instrument can measure these masses with an

accuracy of <5 ppm, allowing for the unambiguous confirmation of the molecular formula

C₁₀H₁₃N₂O₃⁺ (for ESI+) or C₁₀H₁₁N₂O₃⁻ (for ESI-). This capability definitively rules out other

potential structures with the same nominal mass.

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the

molecular ion and fragmenting it to provide further structural proof. A characteristic

fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid group, a

common fragmentation for such compounds.[18] This would result in a fragment ion at m/z

165.0977 ([M+H - CO₂]⁺).

Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile/water.

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system.

While not strictly necessary for a pure standard, LC is crucial for separating the analyte from

any impurities and delivering a clean sample to the mass spectrometer.

Ionization: The eluent from the LC column is directed into the ESI source of the mass

spectrometer.

Full Scan MS: Acquire a full scan mass spectrum to locate the molecular ion ([M+H]⁺ or [M-

H]⁻).

HRMS Confirmation: If using an HRMS instrument, confirm that the measured exact mass is

within 5 ppm of the theoretical mass for the expected molecular formula.

MS/MS Analysis (Optional but Recommended): Perform a product ion scan on the isolated

molecular ion peak to observe characteristic fragmentation patterns, such as the loss of CO₂.
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Caption: Workflow for LC-MS analysis and structural confirmation.

Integrated Spectroscopic Analysis: A Self-Validating
Conclusion
No single technique provides the complete picture. The power of spectroscopic

characterization lies in the integration of all data points into a single, consistent structural

assignment.

MS confirms the molecular formula is C₁₀H₁₂N₂O₃.

IR confirms the presence of a carboxylic acid (broad O-H, strong C=O) and an aromatic ring.

¹³C NMR confirms the presence of 10 unique carbons, including one carbonyl, six

aromatic/olefinic carbons, and four aliphatic carbons (two consistent with C-O and two with

C-N environments).

¹H NMR provides the final, definitive proof of connectivity. It shows the three protons on a

trisubstituted pyridine ring, the acidic proton, and the two distinct 4H signals of a morpholine

ring. The integration (1:1:1:1:4:4) perfectly matches the C₁₀H₁₂N₂O₃ formula established by

MS.
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Together, these interlocking pieces of evidence form a self-validating system that leads to the

unequivocal identification of the sample as 2-Morpholinonicotinic Acid. This rigorous, multi-

technique approach ensures the scientific integrity required for high-impact research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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